3-Oxo-5alpha-cholan-24-oic Acid
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Overview
Description
3-Oxo-5alpha-cholan-24-oic acid is a bile acid derivative that plays a significant role in various biological processes. It is a 3-oxo-5alpha-steroid, which means it has a ketone group at the third position and a specific stereochemistry at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5alpha-cholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method is the oxidation of 7-deoxycholic acid, where the hydroxy group at position 3 is converted to a ketone . The reaction conditions often include the use of oxidizing agents such as Jones reagent (chromic acid in acetone) or pyridinium chlorochromate (PCC) in dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5alpha-cholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the ketone group can yield hydroxy derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxy derivatives such as 3alpha-hydroxy-5alpha-cholan-24-oic acid.
Substitution: Substituted bile acid derivatives with functional groups at specific positions.
Scientific Research Applications
3-Oxo-5alpha-cholan-24-oic acid has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Medicine: Investigated for its potential therapeutic applications in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 3-Oxo-5alpha-cholan-24-oic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor 1 (GPBAR1). These interactions regulate the expression of genes involved in bile acid synthesis, cholesterol metabolism, and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
12alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid: Similar structure but with a hydroxy group at position 12.
3alpha,7alpha,12beta-trihydroxy-5beta-cholanic acid: Contains additional hydroxy groups at positions 7 and 12.
Uniqueness
3-Oxo-5alpha-cholan-24-oic acid is unique due to its specific stereochemistry and the presence of a ketone group at position 3. This structural feature imparts distinct chemical reactivity and biological activity compared to other bile acid derivatives .
Properties
Molecular Formula |
C24H38O3 |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16+,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI Key |
KIQFUORWRVZTHT-LZQMWTLUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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